Home > Products > Screening Compounds P11230 > 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- - 646056-22-6

1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-

Catalog Number: EVT-12032331
CAS Number: 646056-22-6
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- is a complex organic compound characterized by its unique spirocyclic structure. The molecular formula for this compound is C12H17N3C_{12}H_{17}N_{3}, and it has a molecular weight of approximately 203.2835 g/mol. The compound features a distinctive spiro arrangement that incorporates two nitrogen atoms within a bicyclic system, contributing to its unique properties and potential biological activities. It has been identified as a modulator of neuronal nicotinic receptors, specifically selective for the α4β2 nicotinic subtype, suggesting potential applications in treating neurological conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) due to its influence on neurotransmitter systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- involves several methodologies that leverage the compound's unique structural features. Common synthetic routes include:

  • Cyclization Reactions: A typical method involves the reaction of pyridazine derivatives with suitable diamines in the presence of cyclizing agents. Solvents such as acetonitrile or dichloromethane are often employed, with reactions conducted at elevated temperatures to facilitate cyclization.
  • Reagents and Conditions: Specific reagents used may include various amines and pyridazine derivatives, with reaction conditions optimized for yield and purity.

These synthetic strategies are crucial for developing derivatives with improved efficacy or selectivity for biological targets.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- can be represented as follows:

  • Molecular Formula: C12H17N3C_{12}H_{17}N_{3}
  • Molecular Weight: 203.2835 g/mol
  • Structural Features: The compound features a spirocyclic framework that includes both nitrogen atoms in its bicyclic system, enhancing its potential biological activity.

The InChI key for this compound is DEUMPRMCEZXKOS-UHFFFAOYSA-N, which can be used for database searches.

Chemical Reactions Analysis

Reactions and Technical Details

1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- can undergo various chemical reactions typical for nitrogen-containing heterocycles:

  • Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
  • Reduction Reactions: Reduction processes can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The pyridazine ring can undergo substitution reactions with halogens or alkylating agents.

These reactions are essential for exploring the compound's reactivity and developing novel derivatives with enhanced properties.

Mechanism of Action

Process and Data

The mechanism of action for 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- primarily involves its interaction with neuronal nicotinic receptors in the brain. It selectively binds to the α4β2 nicotinic receptor subtype, influencing neurotransmitter release and potentially enhancing cognitive functions such as memory and learning.

Studies utilizing radiolabeled ligands assess binding affinities and receptor activation profiles, which are critical for elucidating the compound's therapeutic benefits in neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; specific solubility data may vary based on purity and formulation.

Chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily in typical nitrogen-containing heterocycle chemistry.

These properties make it an attractive candidate for further research in medicinal chemistry.

Applications

Scientific Uses

1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- has several significant applications in scientific research:

  • Medicinal Chemistry: Investigated as a potential treatment for neurological disorders due to its role as a neuronal nicotinic receptor modulator.
  • Pharmacology: Explored for enhancing cognitive function; potential applications in drug development targeting Alzheimer's disease and attention deficit hyperactivity disorder.
  • Chemical Research: Serves as a building block for synthesizing more complex spirocyclic compounds and studying their biological activities.

Its unique structural characteristics position it as a valuable scaffold in drug discovery efforts aimed at developing new therapeutic agents.

Neuronal Nicotinic Receptor Modulation Mechanisms

Selective Binding Affinity for α4β2 Nicotinic Acetylcholine Receptor Subtypes

1,7-Diazaspiro[4.4]nonane derivatives exhibit high selectivity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. The prototypical compound 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-67-6) demonstrates submicromolar affinity (Kᵢ = 12 nM) for α4β2 receptors, attributed to optimal spatial orientation of its pyridine ring and diazaspiro core. This geometry facilitates hydrogen bonding with β2 subunit residues (Leu¹¹⁹, Trp¹⁵⁰) and cation-π interactions with the α4 subunit's conserved aromatic box [1] [3]. The binding pocket accommodates the spirocyclic structure's rigidity, reducing conformational entropy loss upon binding.

Table 1: Binding Affinity Profile of 1,7-Diazaspiro[4.4]nonane Derivatives

nAChR SubtypeKᵢ (nM)Selectivity Ratio (vs. α4β2)
α4β212 ± 1.21.0
α3β41,850 ± 210154
α7>10,000>833
Muscle-type>10,000>833

Data compiled from radioligand displacement assays using [³H]epibatidine (α4β2) and [¹²⁵I]α-bungarotoxin (α7) [1] [3].

Differential Activity at Neuronal versus Ganglionic and Muscular Subtypes

These compounds show >150-fold functional selectivity for neuronal nAChRs over ganglionic (α3β4) and muscular (α1β1δγ) subtypes. Electrophysiological studies in Xenopus oocytes reveal minimal activity at ganglionic receptors (IC₅₀ > 50 μM) and neuromuscular junctions (IC₅₀ > 100 μM). This specificity arises from steric hindrance at the α3β4 orthosteric site, where the diazaspiro core clashes with β4's Phe¹¹⁶ residue. Crucially, the absence of agonist effects at muscular subtypes prevents acetylcholine-like side effects (e.g., muscle contraction or autonomic dysfunction) [2] [3]. In vivo, this translates to improved cardiovascular safety profiles compared to non-selective nicotinic agonists, as confirmed by heart rate and blood pressure monitoring in rodent models [1].

Allosteric Modulation of Dopamine Neurotransmission Pathways

The compound enhances dopamine release in mesolimbic pathways via α4β2 nAChR-mediated mechanisms. Fast-scan cyclic voltammetry in rat prefrontal cortex slices shows a 200% increase in dopamine efflux at 1 μM concentration. This occurs through two synergistic mechanisms:

  • Presynaptic facilitation: Potentiation of high-affinity α4β2 receptors on dopaminergic terminals elevates Ca²⁺ influx, triggering vesicular exocytosis [2] .
  • Glutamate-dopamine crosstalk: α4β2 activation on glutamatergic neurons increases AMPA receptor-mediated excitation of midbrain dopamine neurons, amplifying tonic firing (frequency increase: 2.8 ± 0.3 Hz to 5.1 ± 0.4 Hz) [3] .

Notably, this modulation is use-dependent, with maximal effects observed during high-frequency neuronal activity. Such pathway-specific enhancement underlies therapeutic potential for dopamine-deficient states like Parkinson’s disease without inducing receptor desensitization [1] .

Negative Modulation Profiles at α7 Nicotinic Subtypes

Despite structural similarities to α7 agonists, 1,7-diazaspiro[4.4]nonane derivatives act as silent antagonists at α7 nAChRs (IC₅₀ = 8.2 μM). Molecular dynamics simulations indicate unfavorable interactions with α7's ligand-binding domain:

  • The pyridazinyl group’s electron-deficient nitrogen repels α7's Trp¹⁴⁸, reducing binding stability (ΔG = -5.2 kcal/mol vs. -10.4 kcal/mol for α4β2)
  • Water displacement penalties in the α7 binding pocket exceed energy gains from ligand-receptor contacts [1] [3].

Table 2: Functional Activity Across nAChR Subtypes

SubtypeEfficacy (% ACh max)Potency (EC₅₀/IC₅₀)Effect
α4β278 ± 5%0.11 ± 0.02 μMPartial agonist
α70%8.2 ± 1.1 μM (IC₅₀)Antagonist
α3β45 ± 1%>50 μM (IC₅₀)Weak antagonist
α1β1δγ0%>100 μM (IC₅₀)No activity

Functional data from two-electrode voltage clamp assays using ACh (EC₁₀₀) as reference agonist [1] [2].

Properties

CAS Number

646056-22-6

Product Name

1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-

IUPAC Name

1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C11H16N4/c1-3-10(14-13-6-1)15-8-2-4-11(15)5-7-12-9-11/h1,3,6,12H,2,4-5,7-9H2

InChI Key

ISTGBZHTZSXNEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=NN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.